(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound featuring a dihydrooxazole ring substituted with an isopropyl group and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
-
Formation of the Dihydrooxazole Ring: : The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. For instance, the reaction between ®-2-amino-1-propanol and a suitable carboxylic acid derivative under acidic or basic conditions can yield the dihydrooxazole ring.
-
Introduction of the Pyridine Ring: : The pyridine ring with a trifluoromethyl group can be introduced through a coupling reaction. A common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine with a halogenated precursor of the dihydrooxazole ring in the presence of a palladium catalyst.
-
Final Assembly: : The final step involves the coupling of the isopropyl group to the dihydrooxazole ring, which can be achieved through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation, making it useful in the formulation of pesticides and herbicides .
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
®-4-Isopropyl-2-(4-chloropyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.
®-4-Isopropyl-2-(4-methylpyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These features make it more effective in its applications compared to similar compounds with different substituents .
Biological Activity
(R)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, with the CAS number 2828432-06-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13F3N2O
- Molecular Weight : 258.23 g/mol
- InChI Key : OZRYFBWEKRTVMB-JTQLQIEISA-N
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through electronic effects.
Enzyme Inhibition Studies
One of the significant areas of investigation for this compound is its potential as an enzyme inhibitor. The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX).
Table 1: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 Value (μM) | Reference |
---|---|---|---|
COX-2 | Competitive | 15.2 | |
LOX-5 | Non-competitive | 34.2 | |
LOX-15 | Non-competitive | 18.5 |
The presence of the trifluoromethyl group is believed to enhance binding interactions with these enzymes, thereby increasing their inhibitory potency.
Cytotoxicity Assays
Cytotoxicity studies have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicate that the compound exhibits moderate cytotoxic effects.
Table 2: Cytotoxicity Data
These findings suggest that while the compound may have therapeutic potential, further optimization is necessary to enhance selectivity and reduce toxicity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the molecular structure can significantly affect biological activity. For instance, variations in the position and nature of substituents on the pyridine ring influence enzyme inhibition and cytotoxicity profiles.
Key Findings:
- Trifluoromethyl Group : Enhances electron-withdrawing properties, improving enzyme interaction.
- Isopropyl Substitution : Contributes to hydrophobic interactions, which may stabilize binding to target enzymes.
- Pyridine Ring Modifications : Altering positions of substituents can lead to varying degrees of activity against COX and LOX enzymes.
Case Studies
Recent studies have demonstrated the potential of similar compounds in treating inflammatory diseases and cancers by targeting COX and LOX pathways. For example:
- Study on Similar Derivatives : A study focusing on derivatives of oxazolines showed promising results in inhibiting COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
- Molecular Docking Studies : In silico docking studies have suggested that the trifluoromethyl group forms significant interactions with key residues in the active sites of COX and LOX enzymes, supporting experimental findings .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRYFBWEKRTVMB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.